molecular formula C17H18O3 B8300100 Ethyl 4-phenethyloxybenzenecarboxylate

Ethyl 4-phenethyloxybenzenecarboxylate

Cat. No. B8300100
M. Wt: 270.32 g/mol
InChI Key: JKNGJFOPUAQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566781B2

Procedure details

2-Phenylethanol (2.0 g) and ethyl 4-hydroxybenzenecarboxylate (2.7 g) were processed in the same manner as in Production Example 11-2 to obtain the entitled compound (4.4 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O[C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:13][CH:12]=1>>[CH2:8]([O:9][C:11]1[CH:16]=[CH:15][C:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:13][CH:12]=1)[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)OC1=CC=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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